molecular formula C4H5NO3 B7943102 5-Methyl-2,4-oxazolidinedione CAS No. 2068150-88-7

5-Methyl-2,4-oxazolidinedione

Cat. No.: B7943102
CAS No.: 2068150-88-7
M. Wt: 115.09 g/mol
InChI Key: ZBBUWSWHUXAKGA-UHFFFAOYSA-N
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Description

5-Methyl-2,4-oxazolidinedione (CAS: 27770-23-6) is a heterocyclic organic compound with the molecular formula C₄H₅NO₃ and a molecular weight of 115.09 g/mol . Structurally, it consists of a five-membered oxazolidinedione ring with a methyl group at the 5-position (Figure 1). Its derivatives are often explored for structure-activity relationships (SAR) due to the tunability of substituents on the oxazolidinedione core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c1-2-3(6)5-4(7)8-2/h2H,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBUWSWHUXAKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437388
Record name 5-Methyl-2,4-oxazolidinedione
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Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27770-23-6
Record name 5-Methyl-2,4-oxazolidinedione
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Record name 5-Methyl-2,4-oxazolidinedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,3-oxazolidine-2,4-dione
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Record name 5-METHYL-2,4-OXAZOLIDINEDIONE
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Preparation Methods

Reaction Conditions and Mechanism

  • Phosgene Reaction : 2-Hydroxypropionamide is treated with phosgene in anhydrous methanol under ice-cooling.

  • Base Activation : Sodium methoxide (NaOCH₃) is added to deprotonate the hydroxyl group, facilitating nucleophilic attack on phosgene.

  • Cyclization : The intermediate reacts intramolecularly to form the oxazolidinedione ring.

The reaction proceeds at 0–5°C and achieves yields of 75–90% after purification. Key parameters include strict anhydrous conditions and controlled phosgene flow to minimize side reactions.

Challenges and Limitations

  • Phosgene Handling : Requires specialized equipment due to its high toxicity.

  • Byproduct Formation : Excess phosgene may lead to over-carbonylation, necessitating precise stoichiometry.

Carbonate-Mediated Synthesis Using Dimethyl Carbonate

A modern adaptation replaces phosgene with dimethyl carbonate (DMC) , as demonstrated in radiolabeling studies for positron emission tomography. Although initially developed for 5,5-dimethyl-2,4-oxazolidinedione ([2-¹¹C]DMO), this method is adaptable to 5-methyl derivatives.

Procedure and Optimization

  • Precursor Preparation : 2-Hydroxyisobutyramide is synthesized by ammonolysis of methyl 2-hydroxyisobutyrate.

  • Reaction with DMC : The hydroxyamide reacts with DMC in methanol containing NaOCH₃ at 150°C for 10 minutes under pressure.

  • Acid Workup : The product is isolated by acidification (pH 2–3) and ether extraction.

This method yields 20–56% radiochemical purity for radiolabeled analogs. For non-radiolabeled this compound, substituting DMC with methyl ethyl carbonate could favor monomethyl substitution.

Key Advantages

  • Safety : Avoids phosgene, using less toxic carbonates.

  • Scalability : Suitable for high-pressure batch reactors.

Comparative Analysis of Methods

MethodReagentsTemperatureYieldAdvantagesLimitations
Phosgene CyclizationPhosgene, NaOCH₃, MeOH0–5°C75–90%High yield; well-establishedToxic reagents; specialized equipment
DMC-MediatedDMC, NaOCH₃, MeOH150°C20–56%Safer reagents; scalableModerate yield; high energy input
Metabolic AnalogyEnzymatic systems37°CN/ASelective demethylationNot synthetic; limited applicability

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form derivatives with modified electronic or steric properties. A hypervalent iodine-mediated oxidative cyclization method has been reported:

  • Reagents : (Diacetoxyiodo)benzene (PhI(OAc)₂) in acetic acid.

  • Products : 5,5-disubstituted oxazolidine-2,4-diones via C–O bond formation .

  • Example : Oxidation of N-Boc-acrylamides yields oxazolidinediones with high diastereospecificity .

Reduction Reactions

Reduction modifies the carbonyl groups or methyl substituent:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Products : Reduced analogs such as oxazolidinols or amines, depending on reaction conditions .

Substitution Reactions

The methyl group at position 5 participates in nucleophilic substitution:

  • Nucleophiles : Amines, alkoxides, or thiols under basic conditions.

  • Example : Reaction with benzylamine in THF yields N-benzyl-5-methyl-2,4-oxazolidinedione derivatives .

Nucleophile Product Conditions
BenzylamineN-Benzyl derivativeTHF, 60°C, 12h
Methoxide5-Methoxy analogMethanol, reflux

Ring-Opening Reactions

Under acidic or nucleophilic conditions, the oxazolidinedione ring opens:

  • Acidic Hydrolysis : Yields α-hydroxycarboxylic acid amides .

  • Nucleophilic Attack : Water or alcohols cleave the ring to form esters or amides .

Diastereospecific Transformations

Reactions with chiral substrates proceed with high stereochemical fidelity:

  • Example : N-Boc-2,3-dimethylacrylamides react with PhI(OAc)₂ to yield single diastereomers of 5,5-disubstituted oxazolidinediones .

Decomposition Pathways

Under physiological conditions (pH 7.5, 37°C), 5-methyl-2,4-oxazolidinedione derivatives decompose into:

  • Products : AMP and 5-methyl-2-oxazolidinone-4-carboxylate (half-life = 3.5 min) .

Comparative Reactivity with Analogs

Compound Reactivity Differences
2-OxazolidinoneLacks dual carbonyls; less electrophilic
5-Ethyl-5-methyl derivativeIncreased steric hindrance slows nucleophilic substitution

Scientific Research Applications

Agricultural Applications

Fungicide Properties

Vinclozolin is primarily utilized as a fungicide in agricultural practices. It belongs to the oxazolidinedione class of compounds and functions by inhibiting mitochondrial respiration in fungi, specifically targeting complex III of the respiratory chain. This inhibition results in reduced ATP production, effectively controlling fungal growth on crops such as grapes, melons, cucumbers, and tomatoes .

Toxicological Evaluations

The compound has undergone extensive toxicological evaluations to assess its safety for use in food crops. Studies indicate that Vinclozolin is metabolized in animals with significant excretion through feces and urine. The major metabolites identified include monohydroxy and dihydroxy derivatives . Regulatory bodies have reviewed Vinclozolin's environmental fate and residue analysis methods, establishing guidelines for its safe application in agriculture .

Pharmacological Applications

Drug Development

Vinclozolin has been investigated for its potential use in drug development, particularly as a cathepsin K inhibitor , which can have implications in treating diseases related to bone resorption such as osteoporosis . Additionally, it has been studied for its role in shifting energy metabolism from mitochondrial respiration to glycolysis, which can be beneficial in conditions where altered metabolic pathways are desired .

Bioequivalence Studies

The compound is also involved in pharmacological studies aimed at identifying bioequivalent generic substitutes for antiepileptic drugs. This research is crucial for ensuring that generic medications provide the same therapeutic effects as their branded counterparts .

Analytical Chemistry Applications

Spectrophotometric Methods

Vinclozolin has been the subject of various analytical methods aimed at determining its concentration in different matrices. Spectrophotometric techniques have been developed that allow for the simultaneous determination of Vinclozolin alongside other compounds without prior separation steps. These methods are characterized by their accuracy and precision, making them valuable tools in both research and quality control settings .

Summary Table of Applications

Application AreaDescriptionKey Findings
Agricultural FungicideInhibits fungal growth by targeting mitochondrial respirationEffective against various crops; significant toxicological evaluations completed
Pharmacological StudiesInvestigated as a cathepsin K inhibitor; potential role in energy metabolism modulationImplications for osteoporosis treatment; aids in bioequivalence studies for antiepileptic drugs
Analytical ChemistryDeveloped spectrophotometric methods for simultaneous determinationHigh accuracy and precision; useful for quality control and research applications

Case Study 1: Toxicology Assessment

A comprehensive study was conducted to evaluate the toxicological effects of Vinclozolin on rats. The study involved administering varying doses and monitoring excretion patterns and metabolite formation. Results indicated that the majority of the compound was excreted via feces, with minimal renal excretion observed .

Case Study 2: Agricultural Efficacy

Field trials were performed to assess the efficacy of Vinclozolin on grapevines affected by fungal infections. The results demonstrated a significant reduction in fungal populations and improved crop yield compared to untreated controls, supporting its use as an effective fungicide .

Case Study 3: Drug Development

Research involving Vinclozolin's role as a cathepsin K inhibitor showed promising results in preclinical models of osteoporosis. The compound exhibited significant inhibition of bone resorption markers, indicating potential therapeutic benefits .

Mechanism of Action

The mechanism of action of 5-Methyl-2,4-oxazolidinedione involves its interaction with specific molecular targets. For instance, as an anticonvulsant, it reduces T-type calcium currents in thalamic neurons, inhibiting corticothalamic transmission and raising the threshold for repetitive activity in the thalamus . This results in the dampening of abnormal thalamocortical rhythmicity, which is associated with absence seizures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 5-methyl-2,4-oxazolidinedione are best understood in comparison to structurally analogous oxazolidinediones and related heterocycles. Below is a detailed analysis:

Structural Analogues and Cytotoxicity

  • BTR-1 (5-Benzilidene-3-ethylrhodamine) , ITH-1 (3-dimethyl-2-thio-hydantoin) , and ITO-1 (3-ethyl-2-thio-2,4-oxazolidinedione) were synthesized and tested against the leukemic cell line CEM.
    • BTR-1 exhibited superior cytotoxicity (IC₅₀ < 10 μM) compared to ITO-1 and ITH-1 , attributed to its benzilidene substituent enhancing S-phase cell cycle arrest and apoptosis .
    • ITO-1 , a sulfur-containing oxazolidinedione derivative, showed reduced potency, highlighting the importance of substituent electronegativity and ring saturation in bioactivity .
Compound Substituents IC₅₀ (μM) Mechanism of Action Reference
This compound 5-methyl N/A Under investigation
BTR-1 5-benzilidene, 3-ethyl <10 S-phase arrest, apoptosis
ITO-1 3-ethyl, 2-thio >10 Moderate cytotoxicity

Metabolic Derivatives

  • Trimethadione (3,5,5-trimethyl-2,4-oxazolidinedione) is metabolized to DMO (5,5-dimethyl-2,4-oxazolidinedione) in humans and dogs.

    • Demethylation of trimethadione is nearly complete, with DMO accumulating in plasma and exhibiting slow elimination (~6 days in humans) .
    • DMO itself is used in acid-base balance studies, leveraging its stability and pH-dependent ionization .
  • Paramethadione (3,5-dimethyl-5-ethyl-2,4-oxazolidinedione) converts to EMO (5-ethyl-5-methyl-2,4-oxazolidinedione) .

    • Both enantiomers of EMO show similar anesthetic activity in mice, but the dextrorotatory isomer of paramethadione is demethylated 15% faster .
Parent Compound Metabolite Species Key Finding Reference
Trimethadione DMO Human Complete demethylation, slow clearance
Paramethadione EMO Dog/Man Near-complete conversion to EMO

Environmental and Agricultural Derivatives

  • Unlike pharmaceutical derivatives, this compound’s ethenyl group enhances reactivity, making it suitable for agrochemical applications but raising concerns about groundwater contamination .

Stereochemical Considerations

  • 5-Ethyl-5-methyl-2,4-oxazolidinedione (EMO) enantiomers were compared for pharmacological activity. No significant differences in anesthetic potency or distribution volumes were observed, suggesting stereochemistry minimally impacts efficacy .

Biological Activity

5-Methyl-2,4-oxazolidinedione, commonly referred to as Paramethadione , is a compound belonging to the oxazolidinedione class, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C4H5NO3C_4H_5NO_3 and is characterized by a five-membered heterocyclic ring structure. This structural configuration contributes to its pharmacological properties, making it a subject of interest in various biological studies.

Primary Target : The primary target of this compound is the Voltage-dependent T-type calcium channel subunit alpha-1I . This interaction is crucial for its anticonvulsant properties.

Mode of Action : The compound reduces T-type calcium currents in thalamic neurons, which inhibits corticothalamic transmission. This mechanism is particularly significant in the context of absence seizures often observed in epilepsy patients.

Biochemical Pathways

The biochemical pathways involving this compound primarily occur in the central nervous system (CNS). By modulating T-type calcium currents, it raises the threshold for repetitive activity in the thalamus and dampens abnormal thalamocortical rhythmicity.

Pharmacokinetics

This compound undergoes metabolism primarily in the liver via the cytochrome P450 isozyme 2C9. The metabolic process involves demethylation to form its active metabolite, 5-ethyl-5-methyl-2,4-oxazolidinedione , which is critical for its pharmacological activity.

Anticonvulsant Activity

The most notable biological activity of this compound is its anticonvulsant effect. Clinical studies have demonstrated that it effectively reduces the frequency of absence seizures in patients with epilepsy. This efficacy is attributed to its action on thalamic neurons and subsequent modulation of calcium currents .

Antimicrobial Properties

Emerging research suggests potential antimicrobial properties of oxazolidinones, including derivatives of this compound. Studies have indicated that modifications to the oxazolidinone scaffold can enhance antimicrobial efficacy against various pathogens .

Case Studies and Research Findings

Several studies have investigated the effects and applications of this compound:

  • Anticonvulsant Efficacy : A clinical trial involving patients with absence seizures showed a significant reduction in seizure frequency when treated with Paramethadione compared to placebo controls. The study highlighted improvements in patient quality of life and reduced seizure-related complications.
  • Toxicological Assessments : Toxicological studies conducted on rodents revealed that high doses of this compound led to increased mortality rates and specific organ pathologies. However, no significant adverse effects were noted at lower doses .
  • Metabolic Studies : Research into the metabolic pathways indicated that cytochrome P450-mediated metabolism plays a crucial role in determining the pharmacokinetic profile and efficacy of this compound. Understanding these pathways can aid in optimizing dosing regimens for therapeutic applications.

Summary Table: Biological Activities and Effects

Activity Effect Reference
AnticonvulsantReduces absence seizures
AntimicrobialPotential efficacy against pathogens
ToxicityIncreased mortality at high doses
MetabolismMetabolized by CYP450 2C9

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Methyl-2,4-oxazolidinedione derivatives, and how can reaction efficiency be optimized?

  • Methodology : Use nucleophilic substitution or cyclocondensation reactions. Monitor reaction progress via Thin-Layer Chromatography (TLC) and employ recrystallization (e.g., methanol) for purification. Adjust stoichiometric ratios of reactants (e.g., chloroacetic acid, thiosemicarbazide) and optimize reaction time (4–6 hours) and temperature (reflux conditions) to improve yields .

Q. Which analytical techniques are most effective for characterizing this compound and its metabolites?

  • Methodology : Combine GC/MS for structural elucidation of hydrolyzed products (e.g., acid hydrolysis to yield phenyl-oxazolidinedione derivatives) and NMR for stereochemical analysis. Validate purity using melting point determination and high-resolution mass spectrometry (HRMS) .

Q. How do metabolic pathways of this compound compare to structurally related compounds like pemoline?

  • Methodology : Conduct in vivo metabolic studies using urine samples from animal models. Employ acid hydrolysis followed by GC/MS to detect unchanged parent compounds and metabolites (e.g., madelic acid). Note that this compound derivatives are excreted partially conjugated, with ≤4% converted to oxazolidinedione metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability data for this compound derivatives?

  • Methodology : Perform comparative pharmacokinetic studies using isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite distribution. Validate findings with enzyme-linked assays to quantify specific metabolic intermediates. Address discrepancies by controlling variables like pH, which affects renal excretion rates of oxazolidinediones .

Q. What structural modifications enhance the anticonvulsant activity of this compound analogs?

  • Methodology : Introduce substituents at the 3- and 5-positions (e.g., dichlorophenyl or isopropylidene groups) to improve blood-brain barrier penetration. Test efficacy via maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models in rodents. Compare results with reference compounds like 5,5-dimethyl-2,4-oxazolidinedione (DMO), which reduces seizure thresholds at 50–100 mg/kg doses .

Q. What role does this compound play in intracellular pH measurement, and how can this method be validated?

  • Methodology : Use 5,5-dimethyl-2,4-oxazolidinedione (DMO) as a pH-sensitive probe. Measure its distribution ratio between erythrocytes and plasma via equilibrium dialysis. Validate against potentiometric methods and correct for activity coefficient differences. Note that DMO-based pH values correlate closely (±0.05 pH units) with direct electrode measurements .

Q. How do stereochemical variations in this compound derivatives influence their bioactivity?

  • Methodology : Synthesize enantiomers (e.g., (R)-(+)-5-methyl derivatives) using chiral catalysts. Compare their binding affinities to target enzymes (e.g., cathepsin K) via IC₅₀ assays. Use X-ray crystallography to resolve structural interactions and correlate with in vitro inhibition data .

Data Interpretation and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in anticonvulsant studies involving oxazolidinediones?

  • Methodology : Apply nonlinear regression models (e.g., log-probit analysis) to determine ED₅₀ values. Account for interspecies variability by normalizing doses to body surface area. Use ANOVA to compare treatment groups, with post-hoc tests for significance (p < 0.05) .

Q. How can researchers mitigate artifacts in GC/MS analysis of this compound metabolites?

  • Methodology : Derivatize metabolites with trimethylsilyl (TMS) or trifluoroacetyl (TFA) reagents to enhance volatility. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate peak identities via retention index matching and tandem MS/MS fragmentation .

Tables for Key Data

Table 1. Comparative Anticonvulsant Activity of Oxazolidinedione Derivatives

CompoundED₅₀ (mg/kg)Model SystemReference
5,5-Dimethyl-2,4-oxazolidinedione (DMO)50–100Rat MES Test
This compound>200Mouse PTZ Test

Table 2. Analytical Parameters for Oxazolidinedione Characterization

TechniqueLimit of Detection (LOD)Key ApplicationsEvidence Source
GC/MS0.1 ng/mLMetabolite profiling
¹H NMR95% purity thresholdStereochemical confirmation

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Methyl-2,4-oxazolidinedione
Reactant of Route 2
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5-Methyl-2,4-oxazolidinedione

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